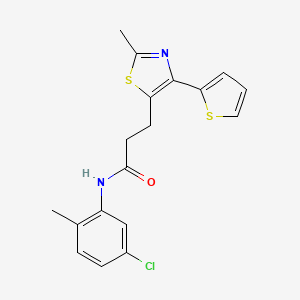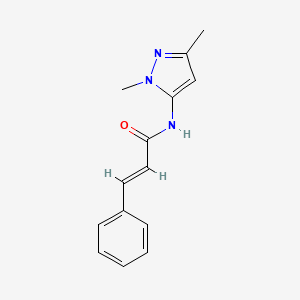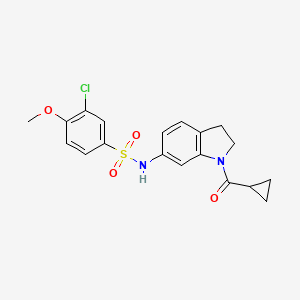
3-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide
Overview
Description
3-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide, also known as CPI-455, is a small molecule inhibitor that has gained attention in recent years due to its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
3-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide inhibits the activity of the protein bromodomain-containing protein 4 (BRD4), which plays a role in the regulation of gene expression. BRD4 is overexpressed in many types of cancer, and its inhibition by this compound leads to the downregulation of genes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a half-life of approximately 8 hours in mice. In preclinical studies, this compound has been well-tolerated and has not shown any significant toxicity.
Advantages and Limitations for Lab Experiments
One advantage of 3-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide is its specificity for BRD4, which reduces the risk of off-target effects. However, one limitation is the potential for resistance to develop, as has been observed with other BRD4 inhibitors. Additionally, the optimal dosing and scheduling of this compound in combination with other therapies is still being investigated.
Future Directions
For 3-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide include the evaluation of its efficacy in clinical trials, as well as the investigation of its potential as a therapeutic agent in other diseases, such as inflammatory disorders and cardiovascular disease. Additionally, the development of more potent and selective BRD4 inhibitors may lead to improved therapeutic outcomes.
Scientific Research Applications
3-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. In these studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
3-chloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-26-18-7-6-15(11-16(18)20)27(24,25)21-14-5-4-12-8-9-22(17(12)10-14)19(23)13-2-3-13/h4-7,10-11,13,21H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOWQUVLKTUPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



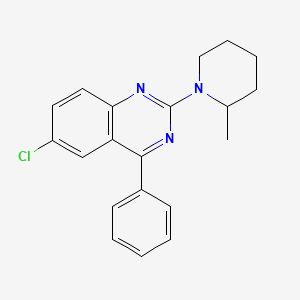
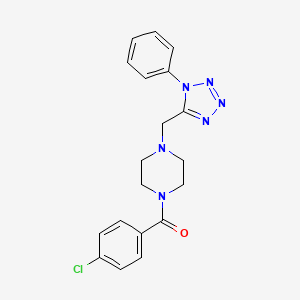
![2-(2-(Thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine](/img/structure/B3396364.png)
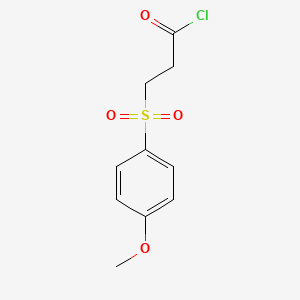
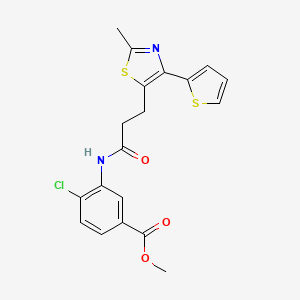
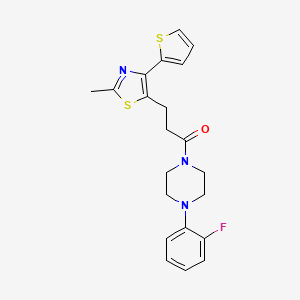

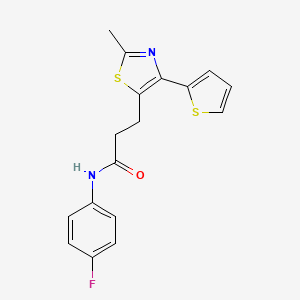
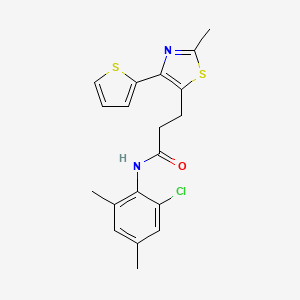

![N-(3-chlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3396414.png)

